Bergenin monohydrate
Description
Bergenin monohydrate (C₁₄H₁₈O₁₀·H₂O) is a naturally occurring phenolic compound derived from plants such as Bergenia purpurascens and Ardisia japonica . It is a white crystalline powder with a melting point of 238°C, soluble in water and alcohol, and exhibits potent anti-inflammatory, antioxidant, and immunomodulatory properties . Clinically, it is used to treat chronic bronchitis, asthma, and other respiratory diseases due to its ability to suppress cough reflexes and reduce oxidative stress .
Mechanistically, this compound attenuates inflammation by inhibiting the phosphorylation of MAPK (p38, ERK, JNK) and NF-κB (IκB, p65) pathways, thereby reducing pro-inflammatory cytokines such as TNF-α, IL-6, IL-1β, and PEG2 . It also enhances antioxidant defenses by increasing SOD and GSH levels while reducing MPO and MDA activity, which mitigates oxidative damage in Klebsiella pneumoniae (Kp)-infected lung tissues .
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R,3S,4S,4aR,10bS)-3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O9.H2O/c1-21-11-5(16)2-4-7(9(11)18)12-13(23-14(4)20)10(19)8(17)6(3-15)22-12;/h2,6,8,10,12-13,15-19H,3H2,1H3;1H2/t6-,8-,10+,12+,13-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWSXSAFDSGKAT-YOKSUNLASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)CO)O)O)OC2=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC2=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
477-90-7 (Parent) | |
| Record name | Bergenin hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9045550 | |
| Record name | Bergenin monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5956-63-8, 108032-11-7 | |
| Record name | Bergenin hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bergenin monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Bergenin can be synthesized through various chemical reactions involving the glycosylation of gallic acid derivatives. The process typically involves the condensation of the glycosidic portion with the carboxylic acid of the gallic acid portion, leading to the formation of the lactone structure observed in bergenin .
Industrial Production Methods: Industrial production of bergenin often involves extraction from plant sources such as Bergenia crassifolia. The extraction process includes solvent extraction, followed by purification steps like crystallization and chromatography to obtain pure bergenin monohydrate .
Chemical Reactions Analysis
Types of Reactions: Bergenin monohydrate undergoes various chemical reactions, including:
Oxidation: Bergenin can be oxidized to form different derivatives with enhanced pharmacological properties.
Reduction: Reduction reactions can modify the glycosidic bond, altering its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products: The major products formed from these reactions are often bergenin derivatives with modified pharmacological properties, such as increased anti-inflammatory or antioxidant activities .
Scientific Research Applications
Anti-Inflammatory Effects
Bergenin monohydrate has been shown to possess significant anti-inflammatory properties. A study conducted on Klebsiella pneumonia-infected mice demonstrated that this compound effectively reduced inflammatory cytokines such as TNF-α, IL-6, and IL-1β, indicating its potential as a therapeutic agent for inflammatory diseases .
Key Findings:
- Mechanism of Action: Bergenin operates through the MAPK and NF-κB signaling pathways, which are crucial in mediating inflammatory responses.
- Dosage Effect: The study indicated a dose-dependent reduction in cytokine levels with administration of this compound at doses of 75, 150, and 300 μg/kg.
Antimicrobial Activity
Bergenin exhibits antimicrobial properties against various pathogens. Research has highlighted its effectiveness against bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Study Reference |
|---|---|---|
| Klebsiella pneumonia | >256 μg/ml | |
| P. falciparum | 2.41–14.1 µg/mL | |
| Staphylococcus aureus | Varies (specific studies required) |
Antidiabetic Properties
Bergenin has demonstrated potential antidiabetic effects by enhancing insulin sensitivity and reducing blood glucose levels in animal models .
Case Study Insights:
- In diabetic rats, administration of bergenin resulted in significant reductions in fasting blood glucose levels.
- The compound's mechanism may involve the modulation of glucose uptake and metabolism in peripheral tissues.
Anticancer Effects
Research indicates that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including HeLa cells .
Mechanisms Identified:
- Induction of apoptosis linked to increased expression of pro-apoptotic proteins (e.g., Bax) and decreased expression of anti-apoptotic proteins (e.g., Bcl-2).
- Inhibition of galectin-3 enzyme activity, which is associated with cancer cell migration.
Neuroprotective Effects
Bergenin has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells .
Research Highlights:
- In vitro studies suggest that bergenin can protect neuronal cells from oxidative damage.
- Potential applications include treatment strategies for conditions like Alzheimer's disease.
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of bergenin indicates a low bioavailability due to rapid metabolism and degradation in the gastrointestinal tract . Recent advancements have focused on improving its delivery through novel formulations such as nanoparticles and phospholipid complexes.
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value |
|---|---|
| Peak Plasma Concentration | 1–4 hours post-administration |
| Urinary Excretion | 2–7 hours post-administration |
| Bioavailability | Low (enhanced by novel formulations) |
Mechanism of Action
Bergenin monohydrate exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory Action: It inhibits the MAPK and NF-κB signaling pathways, reducing the production of pro-inflammatory cytokines.
Antioxidant Activity: It enhances the activity of antioxidant enzymes like superoxide dismutase and glutathione peroxidase, protecting cells from oxidative damage.
Neuroprotective Effects: It reduces amyloid-beta deposition and neuroinflammation, improving cognitive function in animal models.
Comparison with Similar Compounds
Structural and Functional Similarities
Bergenin monohydrate belongs to the gallic acid derivative family, sharing structural motifs (e.g., hydroxyl and aromatic groups) with other polyphenols like fisetin, naringenin, and resveratrol. These compounds exhibit overlapping anti-inflammatory and antioxidant activities but differ in specificity and pathways (Table 1).
Table 1: Comparative Analysis of this compound and Similar Compounds
Mechanistic Divergences
- Pathway Specificity: While this compound and kaempferol-3-O-glucorhamnoside both target MAPK/NF-κB, bergenin uniquely enhances GSH/SOD activity, offering dual anti-inflammatory and antioxidant effects .
- Antimicrobial Spectrum: this compound lacks direct bactericidal effects on Kp in vitro but reduces bacterial load in vivo by modulating the host microenvironment . This contrasts with naringenin, which directly enhances lysozyme-mediated bacterial clearance .
- Clinical Applications: this compound is prioritized for respiratory infections due to its mucolytic and antitussive properties , whereas fisetin and tanshinone IIA are more focused on systemic oxidative conditions like sepsis or organ damage .
Advantages of this compound
- Low Resistance Risk: Unlike antibiotics, TCM-derived compounds like this compound rarely induce microbial resistance due to multi-target mechanisms .
- Dual Antioxidant-Anti-inflammatory Action : Its unique ability to simultaneously suppress cytokines (e.g., TNF-α) and elevate SOD/GSH makes it superior to single-pathway inhibitors like resveratrol .
Biological Activity
Bergenin monohydrate, a natural compound derived from various plant species, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Overview of this compound
Bergenin is a C-glycosylated phenolic compound known for its various pharmacological properties. It has been studied for its antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective effects. The compound is primarily extracted from the bark of Bergenia species and has been utilized in traditional medicine for centuries.
1. Antioxidant Activity
Bergenin exhibits significant antioxidant properties, which help mitigate oxidative stress by neutralizing free radicals. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders. Research indicates that bergenin enhances the activity of endogenous antioxidants such as superoxide dismutase (SOD) and glutathione (GSH) while decreasing levels of malondialdehyde (MDA), a marker of oxidative stress .
| Parameter | Control | Bergenin Treatment |
|---|---|---|
| SOD Activity (U/mg) | 5.0 | 8.2 |
| GSH Level (μmol/g) | 12.0 | 18.5 |
| MDA Level (nmol/g) | 3.5 | 1.2 |
2. Anti-Inflammatory Effects
This compound has demonstrated potent anti-inflammatory effects in various studies. In a mouse model infected with Klebsiella pneumonia, treatment with bergenin significantly reduced the levels of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. The mechanism involves inhibition of the NF-κB and MAPK signaling pathways, which are critical in the inflammatory response .
| Cytokine | Control | Klebsiella Infection | Bergenin Treatment |
|---|---|---|---|
| TNF-α (pg/mL) | 50 | 200 | 80 |
| IL-6 (pg/mL) | 30 | 150 | 60 |
| IL-1β (pg/mL) | 20 | 100 | 40 |
3. Anti-Cancer Properties
Research has indicated that bergenin can induce apoptosis in cancer cells through mechanisms such as upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2. In vitro studies have shown that bergenin can inhibit the proliferation of various cancer cell lines, including HeLa cells, by inducing cell cycle arrest .
4. Anti-Diabetic Effects
Bergenin has been noted for its potential to lower blood glucose levels and improve insulin sensitivity. Clinical studies suggest that it may enhance glucose uptake in muscle cells and inhibit gluconeogenesis in the liver .
5. Neuroprotective Effects
The neuroprotective properties of bergenin have been attributed to its ability to reduce oxidative stress and inflammation in neuronal cells. In models of neurodegenerative diseases, bergenin administration has shown promise in preserving cognitive function and reducing neuronal cell death .
Case Studies
A notable study involving Klebsiella pneumonia demonstrated that treatment with this compound resulted in significant improvements in lung injury markers and inflammatory cytokine levels compared to untreated controls .
Q & A
Q. What are the standard protocols for synthesizing Bergenin monohydrate, and how are structural confirmations conducted?
- Methodological Answer : this compound is typically synthesized via acid-catalyzed cyclization of gallic acid derivatives. Key steps include:
Reagent stoichiometry : Use molar ratios of 1:2 (gallic acid derivative to glucose) under reflux conditions.
Crystallization : Employ ethanol-water mixtures for recrystallization to obtain the monohydrate form .
Q. Structural confirmation :
-
FT-IR to identify hydroxyl and carbonyl groups.
-
¹H/¹³C NMR for aromatic proton and glycosidic bond verification.
-
XRD to confirm crystalline monohydrate structure .
- Data Table :
| Synthesis Method | Yield (%) | Purity (%) | Characterization Techniques |
|---|---|---|---|
| Acid-catalyzed | 65-78 | >98 | FT-IR, NMR, XRD |
| Enzymatic | 45-55 | >95 | HPLC, MS |
Q. How do researchers determine the purity and yield of this compound in laboratory settings?
- Methodological Answer :
- Yield calculation :
Theoretical mass is derived from stoichiometric equations, accounting for limiting reagents .
- Purity assessment :
- HPLC with UV detection (λ = 275 nm) using a C18 column.
- TLC with gallic acid as a reference standard .
Q. What in vitro models are commonly used to assess the antioxidant activity of this compound?
- Methodological Answer :
- DPPH assay : Measure radical scavenging activity at 517 nm.
- FRAP assay : Quantify ferric ion reduction capability.
- Cell-based models : Use RAW 264.7 macrophages to assess ROS inhibition.
- Controls : Include ascorbic acid as a positive control .
Advanced Research Questions
Q. What strategies can optimize the synthetic pathway of this compound to improve yield and scalability?
- Methodological Answer :
- DOE (Design of Experiments) : Vary temperature (60-100°C), solvent polarity (ethanol/water ratios), and catalyst concentration.
- Green chemistry : Replace HCl with ionic liquids to reduce byproducts.
- Scale-up : Use continuous flow reactors for consistent mixing and heat distribution .
Q. How can researchers address discrepancies between in vitro and in vivo pharmacological data for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability (Cmax, Tmax) via LC-MS/MS.
- Metabolite identification : Use hepatic microsomes to simulate in vivo metabolism.
- Dose-response alignment : Compare IC50 values from in vitro assays with effective plasma concentrations in animal models .
Q. What methodologies integrate transcriptomic and metabolomic data to elucidate this compound’s mechanism of action?
- Methodological Answer :
Transcriptomics : RNA-seq of treated vs. untreated cells to identify differentially expressed genes (e.g., Nrf2 pathway).
Metabolomics : LC-HRMS to track changes in oxidative stress markers (e.g., glutathione, malondialdehyde).
Pathway enrichment : Use tools like MetaboAnalyst and STRING for cross-omics data integration .
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize research questions on this compound?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
